physical and chemical properties of 1,2-dibromobutane
physical and chemical properties of 1,2-dibromobutane
An In-depth Technical Guide to 1,2-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,2-dibromobutane (CAS No. 533-98-2), a versatile haloalkane intermediate in organic synthesis.
Molecular and Physical Properties
1,2-Dibromobutane is a chiral dihaloalkane existing as a pair of enantiomers.[1] It is typically supplied as a racemic mixture. The compound presents as a colorless to light-yellow liquid with a characteristically sweet odor.[1][2]
Physical Properties Data
The physical properties of 1,2-dibromobutane are summarized in the table below. Note that some variations in reported values exist in the literature, which may be attributed to different experimental conditions or purity levels.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Br₂ | [3][4][5] |
| Molecular Weight | 215.91 g/mol | [6] |
| CAS Number | 533-98-2 | [3][7][8] |
| Appearance | Colorless to light yellow, clear liquid | [1][9][10] |
| Melting Point | -65 °C | [6][7][8][10][11] |
| -32 °C | [3] | |
| Boiling Point | 166 °C (at atmospheric pressure) | [9][12] |
| 59-60 °C (at 20 mmHg) | [6][7][10][11] | |
| Density | 1.789 g/mL at 25 °C | [7][8][10][11] |
| 1.80 g/mL at 20 °C | [9] | |
| 1.820 g/mL | [12] | |
| 2.017 g/mL | [6] | |
| Refractive Index (n₂₀/D) | 1.513 - 1.515 | [7][8][10] |
| 1.5141 | [4][11] | |
| Flash Point | >110 °C (>230 °F) | [4][7] |
| 113 °C | [9] | |
| Solubility | Miscible with alcohol.[7][10] Soluble in ether, benzene, and other non-polar solvents.[1][3] Reports on water solubility are conflicting, ranging from moderately soluble to insoluble.[1][3] |
Molecular Structure
The structure of 1,2-dibromobutane features a four-carbon chain with bromine atoms on the first and second carbon atoms.
Caption: Molecular structure of 1,2-dibromobutane.
Chemical Properties and Reactivity
1,2-Dibromobutane is a reactive compound widely used as an intermediate in organic synthesis.[3][13] Its reactivity is dominated by the two carbon-bromine bonds, which are susceptible to nucleophilic substitution and elimination reactions.
Key reaction pathways include:
-
Elimination Reactions: Treatment with strong bases, such as alcoholic potassium hydroxide (KOH) or sodium amide (NaNH₂), leads to dehydrohalogenation, forming unsaturated products like butenes or butynes.[13][14][15]
-
Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles to introduce different functional groups.[13]
-
Grignard Reactions: It can be used in the formation of organometallic reagents.[13]
-
Reductive Debromination: Reaction with zinc dust results in an elimination reaction to form 1-butene.[16]
Caption: Key reaction pathways of 1,2-dibromobutane.
Experimental Protocols
Synthesis of 1,2-Dibromobutane via Bromination of 1-Butene
This protocol describes a representative method for the synthesis of 1,2-dibromobutane, adapted from the general principle of alkene halogenation.[1]
Materials:
-
1-Butene (gas or condensed liquid)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium thiosulfate solution (10% aqueous)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, ice bath, separatory funnel
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and condenser, dissolve 1-butene in anhydrous dichloromethane and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium thiosulfate solution (to remove unreacted bromine), 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (dichloromethane) by rotary evaporation.
-
The crude product can be purified by vacuum distillation (e.g., at 59-60 °C/20 mmHg) to yield pure 1,2-dibromobutane.[10][11]
Caption: Experimental workflow for the synthesis of 1,2-dibromobutane.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 1,2-dibromobutane.
| Spectroscopy Type | Key Features and Wavenumbers/Shifts | Reference(s) |
| ¹H NMR | Data available, shows characteristic signals for the protons on the butane backbone influenced by the adjacent bromine atoms. | [17] |
| ¹³C NMR | Expected to show four distinct signals corresponding to the four non-equivalent carbon atoms in the molecule. | |
| Infrared (IR) Spectroscopy | C-H stretching: ~2850-2975 cm⁻¹. C-H bending: ~1270-1470 cm⁻¹. C-Br stretching: ~550-750 cm⁻¹. The fingerprint region (<1500 cm⁻¹) is unique to the molecule. | [18][19] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 214, 216, 218 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:2:1 ratio). Fragmentation patterns would involve the loss of Br and C₂H₅ radicals. | [18] |
Safety and Handling
1,2-Dibromobutane is a hazardous chemical that requires careful handling in a laboratory setting.[5]
-
Hazards: Harmful if swallowed, inhaled, or in contact with skin.[5][9] It causes skin, eye, and respiratory system irritation.[8][10][20] It is also a combustible liquid.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[20] Use in a well-ventilated area or with a suitable respirator.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible substances.[2][10] Recommended storage temperature is 2-8°C.[7][10]
-
First Aid: In case of contact, wash skin with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[20] Seek medical attention if symptoms persist.
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